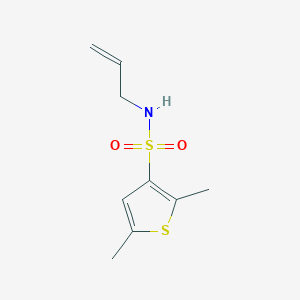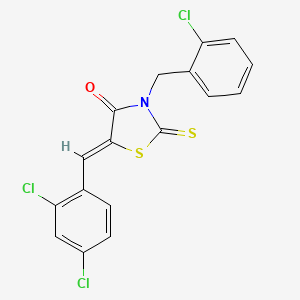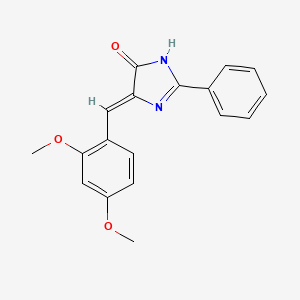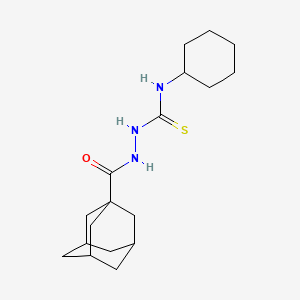![molecular formula C26H22N8O5 B11088106 (4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-6-(4-methoxyphenyl)-3-(propan-2-yl)cyclohexane-1,1,2,2-tetracarbonitrile](/img/structure/B11088106.png)
(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-6-(4-methoxyphenyl)-3-(propan-2-yl)cyclohexane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-TRICYANO-4-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-3-ISOPROPYL-6-(4-METHOXYPHENYL)CYCLOHEXYL CYANIDE is a complex organic compound characterized by its multiple functional groups, including cyano, dinitrophenyl, hydrazono, isopropyl, and methoxyphenyl groups
Preparation Methods
The synthesis of 1,2,2-TRICYANO-4-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-3-ISOPROPYL-6-(4-METHOXYPHENYL)CYCLOHEXYL CYANIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the cyclohexyl core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyano groups: This step involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Attachment of the dinitrophenyl hydrazono group: This is achieved through a condensation reaction between a dinitrophenyl hydrazine derivative and the cyclohexyl intermediate.
Addition of the isopropyl and methoxyphenyl groups: These groups are introduced through alkylation reactions using appropriate alkylating agents.
Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1,2,2-TRICYANO-4-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-3-ISOPROPYL-6-(4-METHOXYPHENYL)CYCLOHEXYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the cyano groups.
Condensation: The hydrazono group can participate in condensation reactions with aldehydes or ketones, forming hydrazone derivatives.
Scientific Research Applications
1,2,2-TRICYANO-4-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-3-ISOPROPYL-6-(4-METHOXYPHENYL)CYCLOHEXYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,2,2-TRICYANO-4-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-3-ISOPROPYL-6-(4-METHOXYPHENYL)CYCLOHEXYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1,2,2-TRICYANO-4-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-3-ISOPROPYL-6-(4-METHOXYPHENYL)CYCLOHEXYL CYANIDE include:
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
Tricyano-1,3,5-triazine: Studied for its applications in the synthesis of carbon nitrides.
Cyclohexanone 2,4-dinitrophenylhydrazone: Used in analytical chemistry for the identification of ketones and aldehydes.
The uniqueness of 1,2,2-TRICYANO-4-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-3-ISOPROPYL-6-(4-METHOXYPHENYL)CYCLOHEXYL CYANIDE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C26H22N8O5 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(4E)-4-[(2,4-dinitrophenyl)hydrazinylidene]-6-(4-methoxyphenyl)-3-propan-2-ylcyclohexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C26H22N8O5/c1-16(2)24-22(32-31-21-9-6-18(33(35)36)10-23(21)34(37)38)11-20(17-4-7-19(39-3)8-5-17)25(12-27,13-28)26(24,14-29)15-30/h4-10,16,20,24,31H,11H2,1-3H3/b32-22+ |
InChI Key |
KNBWBVWRLKORGX-WEMUVCOSSA-N |
Isomeric SMILES |
CC(C)C1/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CC(C(C1(C#N)C#N)(C#N)C#N)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC(C(C1(C#N)C#N)(C#N)C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Thiophen-2-ylmethyl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11088027.png)




![Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxo-3-phenylpropan-2-yl)carbamate](/img/structure/B11088070.png)

![2-[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11088081.png)
![methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B11088088.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11088090.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-bromophenyl)acetamide](/img/structure/B11088093.png)
![3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11088099.png)
![5'-Benzyl-1-(2-fluorobenzyl)-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11088101.png)
![ethyl 3-[(4-bromophenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11088108.png)
